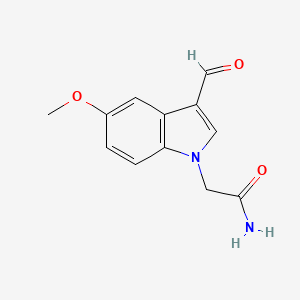

2-(3-甲酰基-5-甲氧基吲哚-1-基)-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole-based acetamide derivatives is a topic of interest due to their potential biological activities. In the study presented in paper , a series of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized. The process involved a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. This method appears to be an efficient way to introduce various substituents into the indole ring, which can significantly affect the biological properties of the resulting compounds.

Molecular Structure Analysis

The structural characterization of the synthesized compounds in paper was performed using Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), mass spectroscopy, and elemental analysis. These techniques confirmed the expected structures of the indole-based acetamides. In a related study, paper describes the synthesis of 2-(2-formylphenoxy)acetamide and its crystal structure was confirmed by X-ray diffraction analysis. The compound crystallizes in the monoclinic crystal system with the centrosymmetric space group P21/n. Although the compound in paper is not the same as "2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide", the methods used for structural analysis are relevant and can be applied to similar compounds.

Chemical Reactions Analysis

The antioxidant properties of the synthesized indole acetamide derivatives were evaluated in paper . The compounds were screened for their ability to reduce ferric ions (FRAP method) and to scavenge free radicals (DPPH method). The results indicated that most of the compounds showed considerable antioxidant activity, with some compounds exhibiting remarkable activity at low concentrations. The presence of halogens on the phenyl ring was found to enhance the activity, suggesting that specific chemical modifications can improve the biological properties of these molecules.

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds, such as solubility, melting points, and stability, were not explicitly discussed in the provided papers. However, the chemical properties, including reactivity and antioxidant activity, were highlighted in paper . The study showed that the antioxidant activity of the indole acetamide derivatives is influenced by the substituents on the phenyl ring. Theoretical calculations in paper provided insights into the stability, hardness, softness, Mulliken charge distribution, and molecular electrostatic potential (MEP) of 2-(2-formylphenoxy)acetamide, which are important chemical properties that can be correlated with reactivity and biological activity.

科学研究应用

合成和表征

- 研究表明,诸如2-(3-甲酰基-5-甲氧基吲哚-1-基)-乙酰胺等吲哚衍生物已被合成并用于各种应用的表征。例如,一项研究合成并评估了新型吲哚衍生物,重点关注它们的抗菌和抗真菌活性。这些衍生物包括2-氧代-3-(芳基亚胺)吲哚-1-基)-N-芳基乙酰胺化合物 (Debnath & Ganguly, 2015)。此外,已研究了含苯并咪唑/苯并噻唑基团的吲哚衍生物的合成,重点关注它们的抗微生物和抗氧化活性 (Naraboli & Biradar, 2017)。

分子对接和建模

- 研究还利用分子对接和建模技术分析吲哚乙酰胺衍生物。例如,一项研究对吲哚乙酰胺衍生物进行了分子对接分析,作为一种抗炎药物,为药物设计和开发提供了见解 (Al-Ostoot et al., 2020)。

光谱分析

- 光谱技术被用于研究吲哚乙酰胺化合物的性质。一项关于N-(5-甲氧基吲哚-3-基)乙基乙酰胺的红外光谱研究使用密度泛函理论分析了分子的红外振动数据 (Xue-ju, 2015)。

抗微生物和抗氧化应用

- 研究探索了吲哚衍生物的抗微生物和抗氧化潜力。例如,设计和合成含苯二氮䓬并苯并噻唑和吲哚基团的苯二氮䓬类化合物显示出强大的抗微生物和抗氧化性能 (Naraboli & Biradar, 2017)。

抗肿瘤活性

- 吲哚衍生物也被研究用于癌症治疗的潜力。一项关于5-乙酰氨基-1-(甲氧基苄基)吲哚的研究表明,它抑制肿瘤细胞的增殖、迁移和血管生成,突显其作为抗肿瘤药物的潜力 (Zhang et al., 2019)。

放射成像剂

- 吲哚衍生物已被评估为放射成像剂。一项研究合成了碘化吲哚甲酸衍生物,这些衍生物被评估为COX-2的选择性抑制剂,用于潜在的体内成像 (Uddin et al., 2009)。

属性

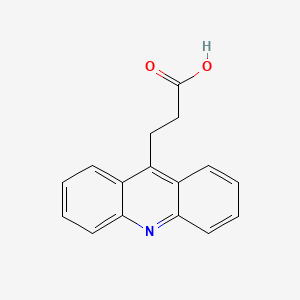

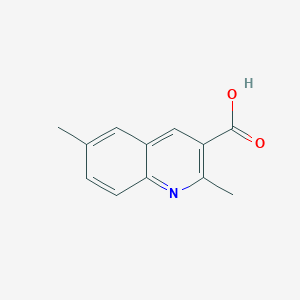

IUPAC Name |

2-(3-formyl-5-methoxyindol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-9-2-3-11-10(4-9)8(7-15)5-14(11)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAMHUGZRQOWNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2C=O)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)